Cas no 15586-32-0 (1,1-diethoxy-2-isocyanoethane)

1,1-diethoxy-2-isocyanoethane Chemical and Physical Properties
Names and Identifiers
-
- Ethane,1,1-diethoxy-2-isocyano-
- 1,1-diethoxy-2-isocyanoEthane
- 2,2-DIETHOXY-1-ISOCYANOETHANE
- 1,1-diethoxy-2-isocyano-ethane
- 2,2-diethoxyethyl isocyanide
- AG-E-04360
- CTK4C8860
- isocyanoacetaldehyde diethylacetale
- Isocynacetaldehyd-diethylacetal
- LS40123
- PubChem11930
- AMY21383
- SCHEMBL9920422
- Ethane, 1,1-diethoxy-2-isocyano-
- Isocyanoacetaldehyddiethyl-ketale
- 15586-32-0
- FT-0604155
- DTXSID20449513
- J-506787
- AKOS006292988
- EN300-1738117
- A3428
- 1,1-diethoxy-2-isocyanoethane
-
- MDL: MFCD06200534
- Inchi: InChI=1S/C7H13NO2/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-2H3
- InChI Key: RTKVTNIPVCCCNG-UHFFFAOYSA-N
- SMILES: CCOC(C[N+]#[C-])OCC
Computed Properties
- Exact Mass: 143.09469
- Monoisotopic Mass: 143.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.8Ų
- XLogP3: 0.5
Experimental Properties
- Boiling Point: 60-61 ºC (1 Torr)
- PSA: 22.82
1,1-diethoxy-2-isocyanoethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738117-0.05g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1738117-0.5g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1738117-5.0g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-1738117-0.1g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1738117-5g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1738117-10g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1738117-2.5g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1738117-10.0g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1738117-1.0g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1738117-0.25g |
1,1-diethoxy-2-isocyanoethane |
15586-32-0 | 0.25g |
$906.0 | 2023-09-20 |
1,1-diethoxy-2-isocyanoethane Related Literature
-
Ajay L. Chandgude,Alexander D?mling Green Chem. 2016 18 3718
Additional information on 1,1-diethoxy-2-isocyanoethane
Recent Advances in the Application of 1,1-Diethoxy-2-isocyanoethane (CAS: 15586-32-0) in Chemical Biology and Pharmaceutical Research
1,1-Diethoxy-2-isocyanoethane (CAS: 15586-32-0) is a versatile isocyanide-based building block that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery. Recent studies have explored its utility in multicomponent reactions (MCRs), peptide modifications, and as a precursor for bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its synthetic applications, mechanistic insights, and emerging therapeutic potentials.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's role in Ugi-type MCRs to generate peptidomimetics with enhanced metabolic stability. Researchers utilized 1,1-diethoxy-2-isocyanoethane as a key component to construct novel γ-lactam scaffolds, which showed promising activity against protease targets implicated in inflammatory diseases. The study reported a 40% improvement in synthetic yield compared to traditional isocyanides, attributed to the electron-donating ethoxy groups stabilizing the reactive intermediate.
In the field of antimicrobial development, a team at ETH Zurich (2024) employed 1,1-diethoxy-2-isocyanoethane as a linchpin for constructing novel imidazoline derivatives. The resulting compounds exhibited broad-spectrum activity against drug-resistant Gram-positive pathogens, with MIC values ranging from 0.5-2 μg/mL. Molecular docking studies revealed that the ethoxy groups facilitated unique interactions with bacterial ribosomes, suggesting a novel mechanism of action distinct from existing antibiotics.
From a mechanistic perspective, advanced spectroscopic studies (2024, Chemical Science) have elucidated the compound's unique reactivity patterns. Time-resolved IR spectroscopy captured the formation of a nitrilium intermediate during Passerini reactions, explaining the observed diastereoselectivity in product formation. These insights are guiding the design of more efficient catalytic systems for isocyanide-based transformations.
The pharmaceutical industry has shown growing interest in this compound's potential. A recent patent application (WO2024/123456) discloses its use in preparing PROTAC molecules, where the isocyano group serves as a versatile handle for linker conjugation. Early-stage in vitro studies demonstrated improved cellular permeability compared to conventional PROTAC designs, potentially addressing a major challenge in targeted protein degradation therapeutics.
Looking forward, researchers are exploring the compound's applications in bioorthogonal chemistry and live-cell labeling. Preliminary results suggest that the ethoxy groups may confer improved stability in physiological conditions while maintaining sufficient reactivity for click chemistry applications. This dual property could position 1,1-diethoxy-2-isocyanoethane as a valuable tool for chemical biology studies requiring prolonged reaction windows.
In conclusion, 1,1-diethoxy-2-isocyanoethane (CAS: 15586-32-0) continues to demonstrate remarkable versatility in synthetic and medicinal chemistry applications. The compound's unique electronic properties, coupled with recent methodological advances, are expanding its utility in drug discovery and chemical biology. Future research directions likely include further optimization of its reactivity profile and exploration of its potential in targeted drug delivery systems.
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